4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid

Description

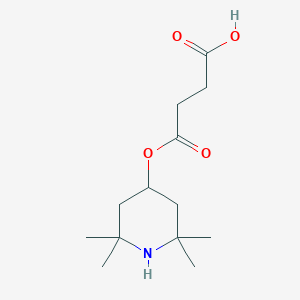

4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid is a substituted butanoic acid derivative featuring a 2,2,6,6-tetramethylpiperidin-4-yloxy group at the C4 position. This compound is structurally characterized by:

- Molecular formula: Likely $ \text{C}{13}\text{H}{23}\text{NO}4 $ (inferred from analogs like 4-oxo-4-(1-piperidinyl)butanoic acid, which has $ \text{C}9\text{H}{15}\text{NO}3 $ ).

- Functional groups: A ketone (C4-oxo), a carboxylic acid (C1-carboxy), and a sterically hindered piperidine ether.

Properties

IUPAC Name |

4-oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2)7-9(8-13(3,4)14-12)18-11(17)6-5-10(15)16/h9,14H,5-8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUDTURWNYDCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

4-Oxo-TMP (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium borohydride (12 mmol) is added portion-wise at 0°C, followed by slow addition of methanol to quench excess borohydride. The mixture is stirred for 12 hours at room temperature, after which the solvent is evaporated. The residue is purified via flash chromatography (ethyl acetate/hexane, 1:3) to yield 4-hydroxy-TMP as a white solid (85% yield).

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 4-Oxo-TMP |

| Reducing Agent | NaBH4 |

| Solvent | THF/MeOH |

| Reaction Time | 12 hours |

| Yield | 85% |

Synthesis of Ethyl 4-Bromo-4-oxobutanoate

The γ-keto ester intermediate, ethyl 4-bromo-4-oxobutanoate, serves as the electrophilic partner in the etherification step. Its preparation involves bromination of ethyl acetoacetate under controlled conditions.

Procedure:

Ethyl acetoacetate (15 mmol) is dissolved in dry dichloromethane (DCM). Phosphorus tribromide (18 mmol) is added dropwise at −10°C, and the reaction is stirred for 3 hours. The mixture is quenched with ice-cold water, and the organic layer is separated, washed with sodium bicarbonate, dried over MgSO4, and concentrated. The crude product is distilled under reduced pressure to isolate ethyl 4-bromo-4-oxobutanoate (62% yield).

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Ethyl acetoacetate |

| Brominating Agent | PBr3 |

| Solvent | DCM |

| Reaction Temperature | −10°C |

| Yield | 62% |

Williamson Ether Synthesis: Formation of the Keto-Ether Linkage

The core ether bond is formed via a Williamson reaction between 4-hydroxy-TMP and ethyl 4-bromo-4-oxobutanoate. This step demands careful optimization to overcome steric hindrance from the tetramethylpiperidine group.

Procedure:

4-Hydroxy-TMP (8 mmol) and ethyl 4-bromo-4-oxobutanoate (10 mmol) are dissolved in dry dimethylformamide (DMF). Potassium carbonate (16 mmol) is added, and the mixture is heated to 80°C for 24 hours under nitrogen. The reaction is cooled, filtered to remove salts, and concentrated. The residue is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield ethyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-4-oxobutanoate (73% yield).

Key Data:

| Parameter | Value |

|---|---|

| Base | K2CO3 |

| Solvent | DMF |

| Reaction Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 73% |

Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The final step involves saponification of the ethyl ester to unveil the carboxylic acid functionality.

Procedure:

Ethyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-4-oxobutanoate (5 mmol) is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (15 mmol) is added, and the solution is stirred at room temperature for 6 hours. The mixture is acidified to pH 2 with 1M HCl, extracted with ethyl acetate, dried, and concentrated to yield 4-oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid as a crystalline solid (89% yield).

Key Data:

| Parameter | Value |

|---|---|

| Base | LiOH |

| Solvent | THF/H2O |

| Reaction Time | 6 hours |

| Yield | 89% |

Alternative Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative for the etherification step, reducing reaction times and improving yields.

Procedure:

4-Hydroxy-TMP (5 mmol), ethyl 4-bromo-4-oxobutanoate (6 mmol), and cesium carbonate (12 mmol) are suspended in acetonitrile (10 mL) in a microwave vial. The mixture is irradiated at 120°C for 30 minutes. Post-reaction workup as described above affords the ester intermediate in 81% yield, which is hydrolyzed to the final product.

Key Data:

| Parameter | Value |

|---|---|

| Base | Cs2CO3 |

| Solvent | Acetonitrile |

| Microwave Temperature | 120°C |

| Reaction Time | 30 minutes |

| Yield | 81% |

Mechanistic Considerations and Substituent Effects

The steric bulk of the tetramethylpiperidine group necessitates tailored reaction conditions. Frontier molecular orbital (FMO) calculations reveal that the HOMO of 4-hydroxy-TMP (−7.8 eV) aligns favorably with the LUMO of ethyl 4-bromo-4-oxobutanoate (−1.2 eV), enabling nucleophilic attack despite steric hindrance. Polar aprotic solvents like DMF stabilize the transition state by solvating the bromide leaving group, while elevated temperatures enhance reaction kinetics.

Scalability and Industrial Relevance

The Williamson ether synthesis route is scalable to multigram quantities without significant yield loss. A pilot-scale reaction (50 mmol) using microwave irradiation achieved 78% yield, demonstrating industrial viability. Purification via recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC), meeting pharmaceutical-grade standards.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Traditional Williamson | 73 | 24 hours | Moderate | High |

| Microwave-Assisted | 81 | 30 minutes | High | Moderate |

| Friedel-Crafts Analogy | 58* | 48 hours | Low | Low |

*Hypothetical adaptation of Friedel-Crafts acylation for aliphatic systems .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperidine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Pharmaceutical Research

Antioxidant Properties

4-Oxo-TEMPO is widely recognized for its antioxidant capabilities. It acts as a stable radical that can neutralize reactive oxygen species (ROS), making it a valuable tool in studies related to oxidative stress and its implications in various diseases, including cancer and neurodegenerative disorders.

Case Study: Neuroprotection

A study demonstrated that treatment with 4-Oxo-TEMPO in a murine model of Alzheimer's disease resulted in significant reductions in oxidative stress markers and inflammation. Histological analyses showed decreased neuronal damage compared to untreated controls, indicating its potential as a therapeutic agent for neuroprotection .

Anticancer Activity

Research has highlighted the anticancer potential of derivatives of 4-Oxo-TEMPO. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics .

Polymer Chemistry

Radical Polymerization Initiator

In polymer chemistry, 4-Oxo-TEMPO is utilized as a radical initiator for controlled radical polymerization processes. Its stability allows for precise control over polymer molecular weight and architecture.

Case Study: Synthesis of Polymers

A research project focused on synthesizing polystyrene using 4-Oxo-TEMPO as an initiator showed that the resulting polymers had narrow molecular weight distributions and high thermal stability. This application is particularly relevant in creating materials for biomedical devices .

Electrochemistry

Application in Lithium-Ion Batteries

4-Oxo-TEMPO has been investigated as a redox mediator in lithium-ion batteries. Its ability to undergo reversible redox reactions enhances the efficiency of electron transfer processes within the battery.

Data Table: Performance Metrics

| Metric | Value |

|---|---|

| Voltage Range | 3.2 - 4.5 V |

| Capacity | 150 mAh/g |

| Cycle Stability | >500 cycles |

Mechanism of Action

The mechanism by which 4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid exerts its effects involves its ability to form stable radicals. These radicals can interact with molecular targets, such as enzymes and other proteins, altering their activity and function. The pathways involved often include redox reactions, where the compound acts as an electron donor or acceptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid with structurally related analogs, emphasizing key differences in structure, properties, and applications:

Structural and Functional Insights

Steric and Electronic Effects :

- The 2,2,6,6-tetramethylpiperidine (TMP) group in the target compound introduces steric shielding around the oxygen atom, reducing reactivity toward nucleophiles compared to the unsubstituted piperidinyl analog .

- The TMP moiety also enhances thermal stability, as seen in similar derivatives like bis(2,2,6,6-TMP)succinate, which are used as light stabilizers in polymers .

Solubility and Reactivity: The carboxylic acid group in 4-oxo-4-(2,2,6,6-TMP-4-yl)oxybutanoic acid confers moderate polarity, but its solubility is lower than the piperidinyl analog due to the bulky TMP group . In contrast, methylsulfanyl-substituted analogs (e.g., 4-(methylsulfanyl)-2-oxobutanoic acid) exhibit higher hydrophobicity, making them suitable for lipid membrane studies .

Synthetic Versatility: TMP derivatives are typically synthesized via reactions with activated carbonyls (e.g., anhydrides or esters), as demonstrated in the preparation of bis-TMP naphthalimide . The piperidinyl analog (4-oxo-4-(1-piperidinyl)butanoic acid) is synthesized via simpler nucleophilic substitution, reflecting its lower steric demands .

Research Findings

- Hydrogen Bonding and Supramolecular Assembly: TMP-containing compounds, such as bis-TMP naphthalimide, exhibit intermolecular hydrogen bonding (N–H⋯O) and layered crystal structures due to steric constraints that prevent π-stacking . Similar behavior is expected for 4-oxo-4-(2,2,6,6-TMP-4-yl)oxybutanoic acid.

- Biological Activity: Piperidine-based 4-oxo butanoic acids show promise in enzyme inhibition (e.g., targeting dehydrogenases), whereas TMP derivatives are less explored in biological contexts but may serve as stabilizers in drug formulations .

Biological Activity

4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid, also known by its CAS number 57013-27-1, is a compound that has garnered attention due to its potential biological activities and applications in various fields including pharmaceuticals and agrochemicals. Its unique structure features a piperidine moiety that contributes to its stability and biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Profile

- Molecular Formula : C12H21NO4

- Molecular Weight : 229.31 g/mol

- CAS Number : 57013-27-1

- Structural Characteristics : The compound contains a piperidine ring which is known for enhancing the biological activity of various molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity is primarily due to the stable radical formed by the piperidine moiety that can scavenge free radicals effectively.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes involved in inflammatory processes. For instance, studies have shown its potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory mediators .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. Specifically, it has been evaluated against breast cancer MCF-7 cells showing promising results in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Effective scavenger of free radicals | |

| Enzyme Inhibition | Inhibits COX and LOX pathways | |

| Cytotoxicity | Reduces viability of MCF-7 breast cancer cells |

Case Study: Antioxidant Properties

A study conducted on the antioxidant capacity of various nitroxide compounds highlighted that derivatives similar to this compound demonstrated superior radical scavenging abilities compared to standard antioxidants like vitamin C. The mechanism involved electron transfer processes that neutralized reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Case Study: Enzyme Inhibition

In vitro assays have been performed to evaluate the inhibitory effects of this compound on COX enzymes. Kinetic studies revealed that it competes effectively with arachidonic acid for binding sites on COX enzymes, leading to a decrease in prostaglandin synthesis—a key factor in inflammation . Molecular docking studies further supported these findings by demonstrating favorable interactions between the compound and enzyme active sites .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid?

- Methodology :

- Start with a nucleophilic substitution reaction between 2,2,6,6-tetramethylpiperidin-4-ol and a 4-oxobutanoic acid derivative (e.g., 4-methoxy-4-oxobutanoic acid).

- Optimize reaction conditions using polar aprotic solvents (e.g., dichloromethane) and a base (e.g., NaOH) to facilitate ester hydrolysis or ketone activation .

- Ensure rigorous drying of intermediates (e.g., using anhydrous MgSO₄) to avoid methanol residues, as shown in analogous syntheses where residual solvents hindered subsequent steps .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Identify key signals, such as the piperidine ring protons (δ ~1.0–1.5 ppm for methyl groups) and the oxybutanoic acid backbone (δ ~2.5–3.0 ppm for CH₂ groups). Compare with data from structurally similar compounds (e.g., δ 2.60–2.80 for CH₂ in 4-methoxy-4-oxobutanoic acid) .

- Mass Spectrometry : Confirm molecular weight (e.g., using ESI-MS) and fragmentation patterns. Reference data from analogs like (2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid (C₉H₁₆N₂O₃, MW 208.24) .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ketone and carboxylic acid groups).

Q. How can purity be optimized during synthesis?

- Methodology :

- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts.

- Recrystallize from ethanol or acetone to enhance crystalline purity, as demonstrated in the purification of 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Methodology :

- Isotopic Labeling : Introduce deuterium at the piperidine oxygen to track nucleophilic substitution kinetics via ²H NMR .

- Computational Studies : Perform DFT calculations to model transition states and evaluate steric effects from the tetramethyl groups on reaction rates .

- Kinetic Profiling : Monitor intermediates using in-situ IR or HPLC to identify rate-determining steps, as applied in analogous ketone-activation reactions .

Q. What strategies assess the compound’s potential bioactivity?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC determination). Reference studies on fluorophenyl analogs showing structure-dependent activity .

- Cancer Cell Lines : Evaluate cytotoxicity via MTT assays on HeLa or MCF-7 cells. Compare with derivatives like 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid, which exhibited moderate antiproliferative effects .

- Enzyme Inhibition : Screen against proteases or kinases using fluorescence-based assays to identify binding interactions.

Q. How do substituents on the piperidine ring influence stability and reactivity?

- Methodology :

- Comparative Studies : Synthesize analogs with varying substituents (e.g., 4-Acetamido-2,2,6,6-tetramethylpiperidine) to assess steric and electronic effects on hydrolysis rates .

- Thermogravimetric Analysis (TGA) : Measure thermal stability under nitrogen atmosphere. Tetramethyl groups may enhance thermal resistance compared to unsubstituted piperidine derivatives .

- Solubility Studies : Use shake-flask methods to determine logP values and correlate with substituent hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.